molecular formula C10H8N6O2 B5719588 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole

1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole

Cat. No. B5719588
M. Wt: 244.21 g/mol
InChI Key: HYYZMJFANOZFCX-UHFFFAOYSA-N
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Description

1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This molecule is a highly potent inhibitor of protein kinases, which makes it an attractive candidate for use in drug discovery and development.

Mechanism of Action

1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity.
Biochemical and Physiological Effects:
1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. These effects are mediated through the inhibition of various protein kinases, including CDKs, which play important roles in these cellular processes.

Advantages and Limitations for Lab Experiments

1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole has several advantages as a research tool, including its high potency and selectivity for protein kinases. However, one limitation of 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole, including its use as a tool for studying the role of protein kinases in various cellular processes, as well as its potential applications in drug discovery and development. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole in various diseases, including cancer and infectious diseases.
In conclusion, 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole is a promising research tool with potential applications in various research fields. Its potent inhibitory activity against protein kinases makes it an attractive candidate for use in drug discovery and development, as well as for studying the role of protein kinases in various cellular processes. Further research is needed to fully understand the potential applications of 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole and to explore its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole involves a multi-step process that begins with the reaction of 1-methyl-3-nitro-1H-1,2,4-triazole with o-phenylenediamine in the presence of a catalyst. This reaction yields a benzimidazole intermediate, which is then further reacted with various reagents to produce the final product.

Scientific Research Applications

1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole has been extensively studied for its potential applications in various research fields, including cancer biology, neurobiology, and infectious diseases. This molecule has been shown to have potent inhibitory activity against several protein kinases, including cyclin-dependent kinases (CDKs), which are important targets for cancer therapy.

properties

IUPAC Name

1-(2-methyl-5-nitro-1,2,4-triazol-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2/c1-14-10(12-9(13-14)16(17)18)15-6-11-7-4-2-3-5-8(7)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZMJFANOZFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-1H-benzimidazole

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